molecular formula C9H17ClN2O2 B577542 1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride CAS No. 1284244-13-8

1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride

Cat. No.: B577542
CAS No.: 1284244-13-8
M. Wt: 220.697
InChI Key: DEUMFWWWZRLJEB-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride is a chemical compound with a molecular formula of C9H17ClN2O2. It is a white to pale yellow solid that is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide. This compound is often used as an intermediate in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride involves the condensation of tetrahydro-2H-pyran and piperazine. The reaction typically takes place in a solvent such as tetrahydrofuran at low temperatures, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)piperazin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrahydropyran ring and a piperazine moiety makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

1-(oxan-4-yl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUMFWWWZRLJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284244-13-8
Record name 1-(tetrahydro-2H-pyran-4-yl)-2-piperazinone hydrochloride
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